Structural Differentiation from Theophylline and Etofylline: Implications for PDE and Adenosine Receptor Target Engagement
The target compound is structurally differentiated from theophylline (1,3-dimethylxanthine) by the addition of an N-7 hydroxyethyl group and an 8-hexylamino group. It is differentiated from etofylline (7-(2-hydroxyethyl)theophylline) by the replacement of the 8-H with an 8-hexylamino group [1][2]. In the broader class of 8-substituted xanthines, the introduction of C8-aminoalkyl substituents is known to dramatically modulate adenosine A2A receptor affinity, with Ki values for various C8-substituted xanthines ranging from 11.9 nM (for a C8-styryl derivative) to >10,000 nM for less optimized substituents [3]. The hexylamino chain in this compound is predicted to occupy a distinct hydrophobic pocket within the target protein compared to methylamino or unsubstituted analogs, though direct quantitative binding data for this specific compound in a comparator study is not available in the open literature [3].
| Evidence Dimension | Structural differentiation versus core xanthine scaffolds |
|---|---|
| Target Compound Data | 8-hexylamino, N-7 hydroxyethyl, N-3 methyl substitution pattern on purine-2,6-dione core |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine, 8-H, 7-H); Etofylline (1,3-dimethyl-7-(2-hydroxyethyl)xanthine, 8-H) |
| Quantified Difference | Molecular weight increase of 129.15 Da compared to theophylline; presence of two additional hydrogen bond donors/acceptors from hydroxyethyl and hexylamino groups alters LogP and solubility profile |
| Conditions | Structural comparison based on molecular connectivity and functional group analysis |
Why This Matters
The unique substitution pattern directly influences target binding kinetics, selectivity, and physicochemical properties; procurement of theophylline or etofylline cannot recapitulate the binding profile of this compound.
- [1] Sigma-Aldrich. 8-(HEXYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE. CAS 476481-06-8. View Source
- [2] NCBI. Etofylline. PubChem CID 38018. CAS 519-37-9. View Source
- [3] B. C. van der Waal, M. F. L. de Bruin, et al. 'The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines.' Bioorg. Med. Chem., 21(17):5467-73, 2013. View Source
